

## early in vitro studies of D-CS319

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Compound of Interest		
Compound Name:	D-CS319	
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An In-Depth Technical Guide on the Early In Vitro Studies of D-CS319

### Introduction

**D-CS319** is one of a series of bisthiazolidine-based compounds developed as inhibitors of metallo- $\beta$ -lactamases (MBLs), with a particular focus on New Delhi metallo- $\beta$ -lactamase-1 (NDM-1).[1][2] NDM-1 is a carbapenemase that confers broad-spectrum resistance to  $\beta$ -lactam antibiotics in Gram-negative bacteria, posing a significant public health threat.[1][2] The primary strategy behind the development of compounds like **D-CS319** is to restore the efficacy of existing carbapenem antibiotics by co-administering them with an MBL inhibitor. While its enantiomer, L-CS319, has been identified as the more potent inhibitor, the study of **D-CS319** has been valuable in understanding the stereochemical preferences of the NDM-1 active site. This document provides a detailed overview of the early in vitro studies of **D-CS319** and its related compounds.

## **Core Compound Information**



Compound Name	Stereoisomer	Chemical Class	Primary Target	Mechanism of Action
D-CS319	D-enantiomer	Bisthiazolidine (BTZ)	New Delhi metallo-β- lactamase-1 (NDM-1)	Competitive inhibitor of NDM-
L-CS319	L-enantiomer	Bisthiazolidine (BTZ)	New Delhi metallo-β- lactamase-1 (NDM-1)	Competitive inhibitor of NDM-

## **Quantitative In Vitro Data**

The following table summarizes the key quantitative data from early in vitro studies of **D-CS319** and its L-enantiomer against NDM-1.

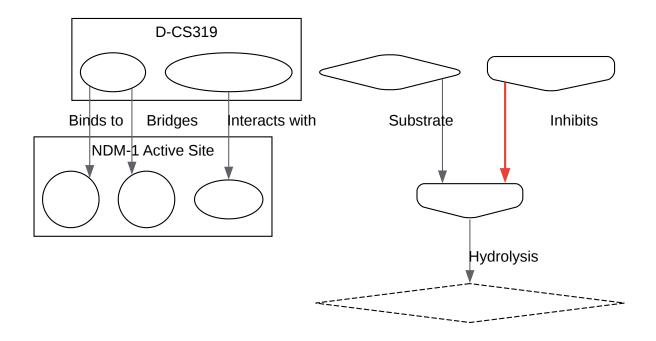


Compound	Parameter	Value (μM)	Assay Conditions	Reference
D-CS319	Ki	19 ± 3	In vitro NDM-1 inhibition assay	
L-CS319	Ki	7 ± 1	In vitro NDM-1 inhibition assay	
D-CS319	IC50	Not explicitly reported, but L-CS319 was 4.7 times more potent	Inhibition of imipenem hydrolysis in NDM-1- producing E. colicells	
L-CS319	IC50	23 ± 2	Inhibition of imipenem hydrolysis in NDM-1- producing E. colicells	_

## **Mechanism of Action and Signaling Pathway**

**D-CS319** and its congeners act as competitive inhibitors of NDM-1. The proposed mechanism of action involves the key functional groups of the bisthiazolidine scaffold interacting with the active site of the enzyme. A thiol group on the inhibitor is believed to bridge the two zinc ions (Zn1 and Zn2) that are essential for the catalytic activity of NDM-1. Additionally, a carboxylate group on the inhibitor forms an interaction with the positively charged side chain of a lysine residue (K224) in the active site. This binding mode mimics the interaction of the natural  $\beta$ -lactam substrates with the enzyme, thereby preventing the hydrolysis of carbapenem antibiotics.





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Mechanism of NDM-1 inhibition by **D-CS319**.

# Experimental Protocols In Vitro NDM-1 Inhibition Assay (Determination of Ki)

This assay is designed to determine the inhibition constant (Ki) of a compound against the NDM-1 enzyme.

- Enzyme Preparation: Recombinant NDM-1 is expressed and purified.
- Assay Buffer: A suitable buffer, typically HEPES-based, supplemented with ZnSO4 is used.
- Substrate: A chromogenic β-lactam substrate, such as nitrocefin, is used. The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.
- Inhibitor Preparation: **D-CS319** is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.



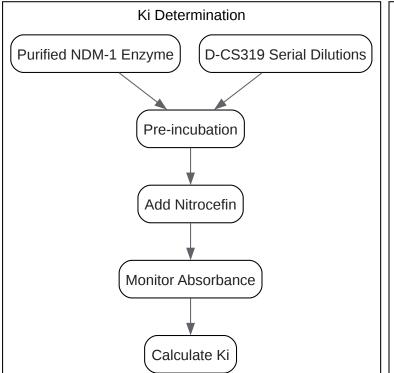
- Assay Procedure: a. A fixed concentration of NDM-1 is pre-incubated with varying
  concentrations of **D-CS319** for a defined period. b. The enzymatic reaction is initiated by the
  addition of the nitrocefin substrate. c. The rate of nitrocefin hydrolysis is monitored by
  measuring the change in absorbance at a specific wavelength over time.
- Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration.
   The Ki value is then calculated using appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition.

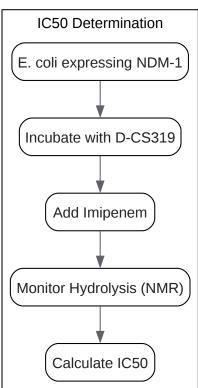
# Cell-Based Imipenem Hydrolysis Assay (Determination of IC50)

This assay measures the ability of an inhibitor to protect a carbapenem antibiotic from hydrolysis by NDM-1 in a whole-cell context.

- Bacterial Strain: An E. coli strain engineered to express the blaNDM-1 gene is used.
- Growth Conditions: The bacteria are grown in a suitable culture medium to a specific optical density.
- Inhibitor and Antibiotic: Stock solutions of D-CS319 and imipenem are prepared.
- Assay Procedure: a. The NDM-1-producing E. coli cells are incubated with varying
  concentrations of **D-CS319**. b. A fixed concentration of imipenem is added to the cell
  suspension. c. The hydrolysis of imipenem is monitored over time. This can be done using
  techniques such as 1H NMR spectroscopy, which can distinguish between intact and
  hydrolyzed imipenem.
- Data Analysis: The concentration of D-CS319 that results in a 50% inhibition of imipenem hydrolysis (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.







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Workflow for in vitro characterization of **D-CS319**.

### Conclusion

The early in vitro studies of **D-CS319**, in conjunction with its more potent enantiomer L-CS319, have provided valuable insights into the inhibition of NDM-1. These studies have established the bisthiazolidine scaffold as a promising starting point for the development of MBL inhibitors. The quantitative data and detailed methodologies from this research have laid the groundwork for further optimization of this class of compounds to combat antibiotic resistance in Gramnegative pathogens. While L-CS319 has demonstrated superior potency, the investigation of **D-CS319** has been crucial for a comprehensive understanding of the structure-activity relationship and the stereochemical requirements for effective NDM-1 inhibition.



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### References

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